Journal Name:International Journal of Food Properties
Journal ISSN:1094-2912
IF:3.388
Journal Website:http://www.tandf.co.uk/journals/titles/10942912.asp
Year of Origin:1998
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:314
Publishing Cycle:Tri-annual
OA or Not:Yes
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-11-14 , DOI:
10.1080/13647830.2022.2142673
A new computational methodology, termed ‘PeleLM-FDF’ is developed and utilised for high fidelity large eddy simulation (LES) of complex turbulent combustion systems. This methodology is constructed via a hybrid scheme combining the Eulerian PeleLM base flow solver with the Lagrangian Monte Carlo simulator of the filtered density function (FDF) for the subgrid scale reactive scalars. The resulting methodology is capable of simulating some of the most intricate physics of complex turbulence-combustion interactions. This is demonstrated by LES of a non-premixed CO/H2 temporally evolving jet flame. The chemistry is modelled via a skeletal kinetics model, and the results are appraised via a posteriori comparisons against direct numerical simulation (DNS) data of the same flame. Excellent agreements are observed for the time evolution of various statistics of the thermo-chemical quantities, including the manifolds of the multi-scalar mixing. The new methodology is capable of capturing the complex phenomena of flame-extinction and re-ignition at a 1/512 of the computational cost of the DNS. The high fidelity and the computational affordability of the new PeleLM-FDF solver warrants its consideration for LES of practical turbulent combustion systems.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-08-01 , DOI:
10.1080/13647830.2022.2105259
We present and assess a method to reduce the computational cost of performing ensemble-based data assimilation (DA) for reacting flows in multiple-query scenarios, i.e. scenarios where multiple simulations are performed on systems with similar underlying dynamics. The accuracy of the DA, which depends on the accuracy of the sample covariance, improves with the ensemble size, but results in a commensurate increase to computational cost. To reduce the ensemble size while maintaining accurate covariance, we propose a data-driven approach to augment the covariance based on the statistical behaviour learned from previous model evaluations. We assess our augmentation method using one-dimensional model problems and a two-dimensional synthetic reacting flow problem. We show in all these cases that ensemble size, and thus computational cost, may be reduced by a factor of three to four while maintaining accuracy.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-12-08 , DOI:
10.1080/13647830.2022.2153743
Optimisation approach to automate selection of global reaction mechanisms rate constants is proposed and studied. The objective of optimisation is to find reaction rate constants minimising deviation of some flame characteristics (e.g. laminar burning velocity, ignition delay time, etc.) calculated by global mechanism from their reference values known from experiments or computed by detailed mechanisms. Examples of one, two and four step mechanisms optimisation with respect to laminar burning velocity and concentration distributions in counterflow diffusion flame are given. Computer codes implementing optimisation algorithm for these examples are also afforded and can be modified and used for reaction constants selection in various applications. Uniqueness of singlecriteria and multicriteria optimisation solutions is studied numerically by computations with different initial guesses and by direct evaluation of the objective functions. Particularly, it is found that for considered global mechanisms the minimum value of objective function is reached in some subdomain of the parametric space. This means that any values of rate parameters from this subdomain results in almost the same deviations of chosen flame characteristic from its reference value.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-11-11 , DOI:
10.1080/13647830.2022.2144460
A simplified two-mixture-fraction-based flamelet model is proposed in this work for a non-premixed staged combustion mode in which three feeds are introduced into the flow field. As the third stream is injected downstream of the main port, the system can be considered a special case of the two-mixture-fraction-based systems. It is considered that if a well-mixing is achieved in the upper stream prior to the third-stream injection, the simplification of the two-mixture-fraction-based flamelet model is feasible. In this work, a simplified model is proposed which can greatly reduce the library size compared to the complete two-mixture-fraction-based flamelet library providing identical resolutions for the fuel stream mixture fraction and the progress variable, respectively. Analysis associated with the interpolation strategy has been implemented. Extension of the current model for the cases in which the well-mixing state is not attained is also analysed, as well as the consideration of heat loss. To validate the model, two adiabatic cases of two-dimensional (2D) direct numerical simulations (DNS) have been performed in this work. To describe the chemical events, one is using finite-rate chemistry (FRC), while the other one is realised by means of the current flamelet model (FLM). An a priori test case that directly looks up the libraries by using the tracking parameters obtained from the FRC case is also considered. It is observed that the interpolation along the primary oxidiser mixture fraction direction outperforms that along directions for both fuel and primary oxidiser mixture fractions. It is also found that three one-mixture-fraction-based flamelet libraries which form the current model are sufficient for simulation of the non-premixed staged combustion, while the extended one which composes five libraries is expected to gain higher accurateness. In the FLM case, although the distributions of tracking parameters deviate from the FRC case slightly, good agreements can be obtained in terms of temperature and species mass fractions. The a priori test shows that the current model can reproduce the reacting flow accurately when the tracking parameters are identical to the FRC case. It is confirmed that the current model can be used to predict the characteristics of the reacting flow in the non-premixed staged combustion.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-11-07 , DOI:
10.1080/13647830.2022.2136038
The size and complexity of multi-scale problems such as those arising in chemical kinetics mechanisms has stimulated the search for methods that reduce the number of species and chemical reactions but retain a desired degree of accuracy. The time-scale characterisation of the multi-scale problem can be carried out on the basis of local information such as the Jacobian matrix of the model problem and its related eigen-system evaluated at one point P of the system trajectory. While the original problem is usually described by ordinary differential equations (ODEs), the reduced order model is described by a reduced number of ODEs and a number of algebraic equations (AEs), that might express one or more physical conservation laws (mass, momentum, energy), or the fact that the long-term dynamics evolves within a so-called Slow Invariant Manifold (SIM). To fully exploit the benefits offered by a reduced order model, it is required that the time scale characterisation of the n-dimensional reduced order model returns an answer consistent and coherent with the time-scale characterisation of the N-dimensional original model. This manuscript discusses a procedure for obtaining the time-scale characterisation of the reduced order model in a manner that is consistent with that of the original problem. While a standard time scale characterisation of the (original) N-dimensional original model can be carried out by evaluating the eigen-system of the (N×N) Jacobian matrix of the vector field that defines the system dynamics, the time-scale characterisation of the n-dimensional reduced order model (with n
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-09-16 , DOI:
10.1080/13647830.2022.2121663
The purpose of this work is to demonstrate that there are different stable configurations of lifted edge flames for the same set of parameters. It is shown that when a fuel jet is injected surrounded by oxidiser streams of equal velocity, there are configurations with symmetric and non-symmetric flame structures with respect to the symmetry line of the problem. These two kinds of solutions are both stable and the actual realisation of one or another solution depends on the initial conditions, in particular on the flame ignition parameters. It is shown that this multiple solution phenomenon takes place when the fuel Lewis number is less than unity. The influence of the Zel'dovich number and the injection flow rate is also investigated.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-04-05 , DOI:
10.1080/13647830.2023.2197408
The flame spread over a non-planar surface of solid fuel has been studied numerically by the coupled model of heat transfer using the proposed approach for the evaluation of burning surface regression. The boundary conditions for the surface regression rate are formulated by the combination of flame spread modes over the vertical and horizontal surfaces resulted from the staircase shape of the burning surface. Numerical results showed a good agreement with the experiment on surface regression profile and mass loss of PMMA solid fuel.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-10-13 , DOI:
10.1080/13647830.2022.2132015
Gas-phase combustion of methylmethacrylate (MMA) monomer is an essential stage of solid polymethylmethacrylate (PMMA) combustion, which is of interest in many applications. A skeletal kinetic scheme for MMA combustion in air is proposed including 44 irreversible elementary reactions for 29 species. The mechanism is derived from the reduced kinetic scheme for MMA oxidation comprised of 263 reactions for 66 components. In this work, the mechanism predictive capabilities are demonstrated by solving the self-ignition problem, as well as the premixed flame propagation problem for MMA-air mixtures. It is shown that the skeletal mechanism overpredicts the ignition delay times due to significant simplification of the MMA decomposition stage reaction pathways. The flame propagation speed is predicted reasonably for lean and nearly-stoichiometric mixtures, but overpredicted for fuel-rich mixtures. Also, a diffusion flame representing the cup burner of liquid MMA is simulated in two-dimensional statement of the problem, the results are shown to agree well with the measurements and numerical simulations performed earlier on the basis of a detailed kinetic scheme. The skeletal mechanism can be used in the numerical simulations of gas-phase combustion of MMA, including the problems of flame propagation over the solid PMMA polymer.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2023-02-02 , DOI:
10.1080/13647830.2023.2169636
In this work, Computational Fluid Dynamic (CFD) is applied to compare the performance of an industrial reformer furnace in four cases. The first and tenth years of operation are two cases with different emissivity factors and fuel components. The results are validated with industrial data and with other CFD simulation typical plants reported in the SMR literature. The results show that a 10% increase in fuel consumption in the tenth year cannot compensate for all temperature drop in skin tubes, and there is still a 14 K temperature drop, leading to a 5% decrease in hydrogen production in tubes. This is due to the different fuel components of the tenth year compared to the first year. To examine the effect of fuel change more closely, the third case is defined with the fuel components of the tenth year and the emissivity factor of the first year. The comparison of this case with others shows that fuel components have a high effect on system performance. The major reason for efficiency reduction between the first and tenth years correlates to a 50% decline in the wall surface emissivity factor. Finally, in the fourth case, applying a ceramic coating with a high emissivity factor is considered via the CFD model for the reformer in the tenth year. This change leads to an increase of about 19 K in tube temperature in the tenth year, which is 3 K more than that in the first year. It can be concluded that the ceramic coating application in the wall of the refractory of the reformer can reduce 14% fuel consumption and enhance hydrogen production.
International Journal of Food Properties ( IF 3.388 ) Pub Date: 2022-06-26 , DOI:
10.1080/13647830.2022.2090443
Phosphorus-based chemical compounds such as trimethylphosphate (TMP) and dimethylmethylphosphonate (DMMP) are widely used as fire suppressants. The detailed chemical kinetic mechanism by Jayaweera et al. [1] is frequently used to describe the flame inhibition process. The elementary reaction steps can be categorised into inhibitor molecule decomposition steps and radical recombination steps. The present work shows that the inhibitor decomposition process can be adequately represented by a single irreversible step for TMP. Subsequently, graph-based mechanism reduction techniques and sensitivity analysis are employed to extract the key catalytic inhibition reactions. The resultant skeletal kinetic mechanism consists of 4 species and 7 reactions. The present work also proposes a global mechanism containing 3 species and 3 reactions. In the global model, flame inhibition is described by a 2-step model. These models are validated in premixed and diffusion flame environments. Excellent agreement with the experimental measurements and detailed model predictions are obtained. Development of the skeletal/global models reduces the computational time by around 82% compared to the detailed model.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.40 | 36 | Science Citation Index Expanded | Not |
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